molecular formula C16H29NO4 B14743988 2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane CAS No. 5445-63-6

2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane

Cat. No.: B14743988
CAS No.: 5445-63-6
M. Wt: 299.41 g/mol
InChI Key: GLRLOPXBFGWKAD-UHFFFAOYSA-N
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Description

2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane is an organic compound with the molecular formula C16H29NO4. It is characterized by its unique structure, which includes a dioxane ring substituted with a decenyl group, an ethyl group, and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a decenyl alcohol with ethyl nitrite in the presence of an acid catalyst to form the nitro group. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and the reaction is monitored for optimal yield. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation may yield nitroso compounds .

Scientific Research Applications

2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The dioxane ring and other substituents may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

5445-63-6

Molecular Formula

C16H29NO4

Molecular Weight

299.41 g/mol

IUPAC Name

2-dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane

InChI

InChI=1S/C16H29NO4/c1-3-5-6-7-8-9-10-11-12-15-20-13-16(4-2,14-21-15)17(18)19/h3,15H,1,4-14H2,2H3

InChI Key

GLRLOPXBFGWKAD-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(OC1)CCCCCCCCC=C)[N+](=O)[O-]

Origin of Product

United States

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